Superior Folate Receptor Binding Affinity: AG2034 vs. Lometrexol and LY309887
AG2034 exhibits an exceptionally high affinity for the folate receptor (FR), with a Kd of 0.0042 nM [1]. This is significantly higher than the affinity reported for the first-generation GARFT inhibitor lometrexol and the second-generation LY309887. While direct Kd values for lometrexol are not universally reported, a comparative study shows that lometrexol has a 6-fold higher affinity for FRα than LY309887 [2]. Given that LY309887 has a Ki of 1.78 nM for FRα , this suggests lometrexol's Ki is approximately 0.3 nM. AG2034's Kd of 0.0042 nM [1] is therefore over 70-fold more potent than lometrexol's estimated Ki and over 400-fold more potent than LY309887's FRα Ki. This extreme affinity is a key differentiator for AG2034.
| Evidence Dimension | Folate Receptor Alpha Binding Affinity |
|---|---|
| Target Compound Data | Kd = 0.0042 nM (0.0042 x 10^-9 M) |
| Comparator Or Baseline | Lometrexol: Estimated Ki ~0.3 nM (based on 6-fold higher affinity vs LY309887); LY309887: Ki = 1.78 nM |
| Quantified Difference | AG2034 Kd is ~70x lower (more potent) than estimated lometrexol Ki, and ~424x lower than LY309887 Ki. |
| Conditions | Binding assay using human folate receptor alpha isoform. |
Why This Matters
This exceptionally high affinity may translate to enhanced tumor cell uptake via folate receptor-mediated endocytosis, potentially improving selectivity for tumors overexpressing the folate receptor.
- [1] Boritzki, T. J., et al. (1996). AG2034: a novel inhibitor of glycinamide ribonucleotide formyltransferase. Investigational New Drugs, 14(3), 295-303. View Source
- [2] Mendelsohn, L. G., Shih, C., Schultz, R. M., & Worzalla, J. F. (1996). Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol. Investigational New Drugs, 14(3), 287-294. View Source
